2-(1,3-Dioxolan-2-yl)-4,5-difluorobenzaldehyde
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Overview
Description
2-(1,3-Dioxolan-2-yl)-4,5-difluorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with two fluorine atoms and a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-4,5-difluorobenzaldehyde typically involves the formation of the 1,3-dioxolane ring through acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst . The difluorobenzaldehyde moiety can be introduced via electrophilic aromatic substitution reactions using appropriate fluorinating agents.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of robust catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)-4,5-difluorobenzaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 2-(1,3-Dioxolan-2-yl)-4,5-difluorobenzoic acid.
Reduction: 2-(1,3-Dioxolan-2-yl)-4,5-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)-4,5-difluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-4,5-difluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity . The fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolan-2-ylmethyltriphenylphosphonium bromide: A compound with a similar 1,3-dioxolane ring structure, used in Wittig olefinations.
1,3-Dioxanes: Compounds with a six-membered ring structure, used as protecting groups in organic synthesis.
Uniqueness
2-(1,3-Dioxolan-2-yl)-4,5-difluorobenzaldehyde is unique due to the presence of both the 1,3-dioxolane ring and the difluorobenzaldehyde moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H8F2O3 |
---|---|
Molecular Weight |
214.16 g/mol |
IUPAC Name |
2-(1,3-dioxolan-2-yl)-4,5-difluorobenzaldehyde |
InChI |
InChI=1S/C10H8F2O3/c11-8-3-6(5-13)7(4-9(8)12)10-14-1-2-15-10/h3-5,10H,1-2H2 |
InChI Key |
PIDZTWGDIXBZLO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2C=O)F)F |
Origin of Product |
United States |
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